molecular formula C20H14N2O4 B14167055 (5Z)-5-{[5-(3-acetylphenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile CAS No. 6038-33-1

(5Z)-5-{[5-(3-acetylphenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile

Cat. No.: B14167055
CAS No.: 6038-33-1
M. Wt: 346.3 g/mol
InChI Key: KSAPMQJNASOSGT-SXGWCWSVSA-N
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Description

The compound (5Z)-5-{[5-(3-acetylphenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a pyridine ring, and several functional groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(3-acetylphenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a pyridine derivative under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-{[5-(3-acetylphenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets may make it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(3-acetylphenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and pyridine derivatives with comparable functional groups. Examples include:

  • (5Z)-5-{[5-(3-acetylphenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a versatile compound for various applications in scientific research.

Properties

CAS No.

6038-33-1

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

IUPAC Name

(5Z)-5-[[5-(3-acetylphenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile

InChI

InChI=1S/C20H14N2O4/c1-11-16(19(24)22-20(25)17(11)10-21)9-15-6-7-18(26-15)14-5-3-4-13(8-14)12(2)23/h3-9H,1-2H3,(H,22,24,25)/b16-9-

InChI Key

KSAPMQJNASOSGT-SXGWCWSVSA-N

Isomeric SMILES

CC\1=C(C(=O)NC(=O)/C1=C\C2=CC=C(O2)C3=CC(=CC=C3)C(=O)C)C#N

Canonical SMILES

CC1=C(C(=O)NC(=O)C1=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)C)C#N

Origin of Product

United States

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